molecular formula C4H12NO3P B1586291 (1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid CAS No. 66254-56-6

(1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid

Cat. No. B1586291
CAS RN: 66254-56-6
M. Wt: 153.12 g/mol
InChI Key: DGSLPJDIFKVSIB-SCSAIBSYSA-N
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Description

“(1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid” is a chemical compound with the linear formula (CH3)2CHCH(NH2)P(O)(OH)2 . It serves as an attractive substitute for amino carboxylic acids in biological systems . It exhibits interesting and useful properties as a peptide analog , antiviral agent , hapten for the generation of catalytic antibodies , enzyme inhibitors , potent antibiotics , herbicides, and pesticides .


Molecular Structure Analysis

The molecular weight of “(1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid” is 153.12 . The SMILES string representation of the molecule is CC©C@HP(O)(O)=O .


Physical And Chemical Properties Analysis

“(1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid” has a melting point of 272-277 °C (lit.) . Its optical activity is [α]20/D +1.0°, c = 1 in 1 M NaOH .

Scientific Research Applications

Synthesis and Chemistry

(1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid, as a part of the α-aminophosphonate/phosphinate group, has been widely studied in the field of medicinal chemistry. This group is recognized for its capacity to influence various physiological and pathological processes due to its unique N C P molecular fragment, which is often considered analogous to carboxylic acids. This analogy stems from their structural similarities, despite differences in shape, acidity, and atomic radius. The presence of the phosphonic acid group facilitates the formation of false substrates or inhibitors in enzymatic reactions. Such compounds have been extensively used in the development of enzyme inhibitors, with notable examples including the antihypertensive drug fosinopril, which acts as an angiotensin I converting enzyme (ACE) inhibitor (Mucha, Kafarski, & Berlicki, 2011).

Biodegradation Studies

Research into the biodegradation pathways of related compounds, such as fosfomycin, has led to the synthesis of functionalized propylphosphonic acids. These studies are crucial for understanding the environmental fate and microbial degradation of phosphonate-based drugs and compounds. The insights gained from such research have implications for environmental science and pharmacology (Pallitsch et al., 2017).

Material Science and Crystal Engineering

In the field of material science and crystal engineering, (1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid derivatives have been utilized in designing acid-base complexes with diverse hydrogen bonding systems. These systems are critical in constructing stable hydrogen-bonded structures, which have applications in various industries, including pharmaceuticals and electronics (Kong, McBee, & Clearfield, 2005).

Polymer Science

In polymer science, aminomethylene phosphonic acids have been employed in the aqueous polymerization of vinyl monomers. The interaction of these acids with ceric ions in redox systems influences the yield and molecular weight of the polymers, suggesting applications in the development of specialized polymers with tailored properties (Öz & Akar, 2000).

Biotechnology

The compound has been used in biotechnological applications, particularly in the resolution of racemic mixtures of chiral aminophosphonic acids. This process is essential for obtaining pure enantiomers of phosphonates, which serve as valuable chiral building blocks in various chemical and pharmaceutical applications [(Żymańczyk-Duda et al., 2014)](https://consensus.app/papers/fungal-platform-direct-chiral-phosphonic-building-blocks-żymańczykduda/a7ee3253a383579e982d403f5e3b0dc4/?utm_source=chatgpt).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the compound has been explored for its potential in drug design, particularly as inhibitors in various biological pathways. Its unique structural motif makes it a candidate for developing novel therapeutic agents. Its ability to mimic natural compounds while offering resistance to enzymatic hydrolysis makes it a valuable tool in the design of new drugs (Orsini, Sello, & Sisti, 2010).

Safety And Hazards

“(1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid” is classified under the GHS07 hazard class . It may cause skin irritation, eye irritation, and may be harmful if inhaled . The compound should be handled with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

[(1R)-1-amino-2-methylpropyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12NO3P/c1-3(2)4(5)9(6,7)8/h3-4H,5H2,1-2H3,(H2,6,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSLPJDIFKVSIB-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301245589
Record name P-[(1R)-1-amino-2-methylpropyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid

CAS RN

66254-56-6
Record name P-[(1R)-1-amino-2-methylpropyl]phosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66254-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-2-methylpropylphosphonic acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066254566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P-[(1R)-1-amino-2-methylpropyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-AMINO-2-METHYLPROPYLPHOSPHONIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid
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Citations

For This Compound
5
Citations
A Paladini, C Calcagni, TD Palma, M Satta… - International Journal of …, 2001 - hindawi.com
Clusters between first-group metal ions and chiral α -aminophosphonic acids have been readily generated by Pulsed Laser Ablation (PLA) and by Electrospray Ionization (ESI) and their …
Number of citations: 4 www.hindawi.com
R Awad, P Gans, JB Reiser - Biochimie, 2017 - Elsevier
The isoleucine 2-epimerase from Lactobacillus buchneri has been previously identified and characterized to catalyze the pyridoxal 5′-phosphate (PLP)-dependent racemization and …
Number of citations: 10 www.sciencedirect.com
J Zhang, S Deo, MJ Janik… - Journal of the American …, 2020 - ACS Publications
The development of separate levers for controlling the bonding strength of different reactive species on catalyst surfaces is challenging but essential for the design of highly active and …
Number of citations: 42 pubs.acs.org
S Simonato - 2013 - core.ac.uk
In this study, we investigate the feasibility of using different nanoscaled materials as sorption substrate: to capture atmospheric carbon dioxide, to capture oxygen, to transfer doxorubicin…
Number of citations: 2 core.ac.uk
S Deo - 2021 - etda.libraries.psu.edu
The enhancement of catalytic activity is often attributed to special sites along a metal− oxide boundary, where an adsorbed species interacts with both the metal and the support. Indeed, …
Number of citations: 0 etda.libraries.psu.edu

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